molecular formula C32H40N10O5 B12370613 H-His-D-Phe-Arg-Trp-OH

H-His-D-Phe-Arg-Trp-OH

Cat. No.: B12370613
M. Wt: 644.7 g/mol
InChI Key: CAYNQHPLZNPBIO-HDLKCZAISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-His-D-Phe-Arg-Trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

H-His-D-Phe-Arg-Trp-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-His-D-Phe-Arg-Trp-OH has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in the melanocortin system, particularly in energy homeostasis and pigmentation.

    Medicine: Potential therapeutic applications in metabolic disorders and skin pigmentation treatments.

    Industry: Utilized in the development of peptide-based drugs and cosmetic products

Mechanism of Action

H-His-D-Phe-Arg-Trp-OH exerts its effects by interacting with melanocortin receptors (MC1R-MC5R). These receptors are G protein-coupled receptors (GPCRs) that signal through the Gαs pathway, increasing cyclic adenosine monophosphate (cAMP) production upon activation. The compound’s specific interactions with MC3R and MC4R are crucial for its role in regulating energy homeostasis and appetite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-His-D-Phe-Arg-Trp-OH is unique due to its specific sequence and its role in the melanocortin system. Its ability to selectively interact with MC3R and MC4R makes it a valuable compound for studying metabolic disorders and developing targeted therapies .

Properties

Molecular Formula

C32H40N10O5

Molecular Weight

644.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C32H40N10O5/c33-23(15-21-17-36-18-39-21)28(43)41-26(13-19-7-2-1-3-8-19)30(45)40-25(11-6-12-37-32(34)35)29(44)42-27(31(46)47)14-20-16-38-24-10-5-4-9-22(20)24/h1-5,7-10,16-18,23,25-27,38H,6,11-15,33H2,(H,36,39)(H,40,45)(H,41,43)(H,42,44)(H,46,47)(H4,34,35,37)/t23-,25-,26+,27-/m0/s1

InChI Key

CAYNQHPLZNPBIO-HDLKCZAISA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@H](CC4=CN=CN4)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CN=CN4)N

Origin of Product

United States

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